molecular formula C2H8NO4P B1197505 (2-Amino-1-hydroxyethyl)phosphonic acid CAS No. 41744-58-5

(2-Amino-1-hydroxyethyl)phosphonic acid

Cat. No. B1197505
CAS RN: 41744-58-5
M. Wt: 141.06 g/mol
InChI Key: RTTXIBKRJFIBBG-UHFFFAOYSA-N
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Description

(2-Amino-1-hydroxyethyl)phosphonic acid, also known as 1-hydroxy-2-aminoethylphosphonic acid, is an organophosphorus compound . It has a molecular weight of 141.06 .


Synthesis Analysis

The synthesis of (2-Amino-1-hydroxyethyl)phosphonic acid and similar compounds involves the use of biosynthetic pathways and enzymes . A recent study discussed the uncatalyzed reaction of epoxides with (aminomethyl)phosphonates for the synthesis of novel [(2-hydroxyethyl)amino]methyl phosphonates .


Molecular Structure Analysis

The molecular formula of (2-Amino-1-hydroxyethyl)phosphonic acid is C2H8NO4P . The InChI code is 1S/C2H8NO4P/c3-1-2(4)8(5,6)7/h2,4H,1,3H2,(H2,5,6,7) .

Scientific Research Applications

  • Preparation and Configurational Analysis : (2-Amino-1-hydroxyethyl)phosphonic acid was synthesized and studied for its absolute configuration. The phosphonic acid analogues of serine were prepared, demonstrating the compound's relevance in biochemical contexts (Hammerschmidt & Völlenkle, 1989).

  • Synthesis from Carboxylic Acids : A one-pot synthesis method starting from carboxylic acids was developed for 1-hydroxy-1,1-bis(phosphonic acid)s, showing the versatility and efficiency of this methodology. This method was used to synthesize amino hydroxy bis(phosphonate)s like alendronate, which are commercially significant (Egorov et al., 2011).

  • Calcium-Phosphonate Interactions : The interaction between calcium and 2-hydroxyethylimino-bis(methylenephosphonate) was studied using multinuclear NMR spectroscopy. This research sheds light on the complexation behavior of similar phosphonate groups in aqueous solutions (Demadis et al., 2009).

  • Biomedical Applications : Phosphonic acid-functionalized poly(amido amine) macromers were synthesized for biomedical applications. These materials showed potential as nontoxic degradable biomaterials, suitable for various medical applications (Altuncu et al., 2020).

  • Medicinal Chemistry Potential : The α-aminophosphonate/phosphinate structural motif, which includes compounds like (2-Amino-1-hydroxyethyl)phosphonic acid, was recognized for its broad range of applications in medicinal chemistry, including enzyme inhibition and drug development (Mucha et al., 2011).

  • Synthesis of 1-Aminoalkylphosphonates : A convenient method for synthesizing 1-aminoalkyl phosphonates under solvent-free conditions was developed, highlighting the importance of these compounds, including 1-amino-1-alkyl phosphonic acids, in biological systems (Kaboudin & Rahmani, 2004).

  • Dental and Biomedical Applications : Phosphonic acid-containing acrylamide monomers were synthesized for potential use in self-etching dental adhesives and mineralized hydrogel scaffolds. These findings underscore the compound's relevance in dental and bone tissue engineering applications (Bingol et al., 2015).

Mechanism of Action

Phosphonates, including (2-Amino-1-hydroxyethyl)phosphonic acid, mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes . This makes them potential lead compounds for the development of a variety of drugs .

Safety and Hazards

The safety data sheet for (2-Amino-1-hydroxyethyl)phosphonic acid indicates that it is not classified under physical, health, or environmental hazards according to the GHS classification . In case of exposure, immediate medical attention is required .

properties

IUPAC Name

(2-amino-1-hydroxyethyl)phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8NO4P/c3-1-2(4)8(5,6)7/h2,4H,1,3H2,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTXIBKRJFIBBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(O)P(=O)(O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Amino-1-hydroxyethyl)phosphonic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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